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Compound of Interest

3-Fluorophenylhydrazine
Compound Name:

hydrochloride
CAS No.: 2924-16-5
Cat. No.: B146961

Get Quote

\ J

Compound Identity:

IUPAC Name: (3-Fluorophenyl)hydrazine hydrochloride[1]

CAS Registry Number: 2924-16-5[2][3]

Molecular Formula:

Molecular Weight: 162.59 g/mol (Salt); 126.13 g/mol (Free Base)

Physical State: White to off-white crystalline powder

Melting Point: 268 °C (dec.)[4]

Introduction & Strategic Significance

3-Fluorophenylhydrazine hydrochloride is a critical building block in medicinal chemistry,
primarily utilized in the Fischer indole synthesis and the preparation of pyrazole-based
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pharmacophores. The presence of the fluorine atom at the meta position introduces specific
electronic and metabolic stability properties (metabolic blocking) that are highly valued in
kinase inhibitors and CNS-active agents.

Accurate spectroscopic characterization is challenging due to the spin-spin coupling introduced
by the

nucleus (
, 100% abundance), which splits signals in both
H and

C NMR spectra. This guide details the expected spectral fingerprints and the mechanistic logic
behind them.

Mass Spectrometry (MS) Analysis

Methodology: Direct Injection Electrospray lonization (ESI-MS) or GC-MS (after neutralization).

Fragmentation Pathway

The mass spectrum of the hydrochloride salt typically reveals the molecular ion of the free base
cation

. The fragmentation pattern is dominated by the cleavage of the weak N-N bond and the
stability of the aromatic ring.

Key Diagnostic lons (ESI+):

m/z Value lon Identity Fragment Structure Description

| 127.1 |

| Protonated molecular ion (Free base + H). | | 110.1 |

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146961?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

| Loss of ammonia radical (homolytic N-N cleavage). | | 95.0 |

| Phenyl cation | Loss of hydrazine moiety; highly diagnostic for the fluorophenyl core. |

Visualization: Fragmentation Logic

Loss of NH3
[M-NH3]+ m/z 110 - NH (15 Da)

Molecular lon Aryl Cation
[M+H]+ m/z 127 | ittt b D L e P e [C6H4F]+ m/z 95

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway for 3-Fluorophenylhydrazine in positive ion mode.

Infrared Spectroscopy (IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The salt form (hydrochloride) exhibits distinct features compared to the free base, particularly in
the N-H stretching region due to the protonated hydrazine moiety.
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Frequency (

Functional Group Assignment & Notes
)
Broad, multiple bands
characteristic of
2800 — 3200 Stretch ammonium/hydrazinium salts (
). Overlaps with aromatic C-H.
Ring breathing modes. The
~1600 & 1500 Aromatic 1600 band is often split due to
F substitution.
Strong, sharp band. Diagnostic
1200 — 1250 Stretch }
reic for aryl fluorides.
~1160 Stretch Aromatic C-N bond vibration.
750 — 800 Meta-disubstituted benzene
Out-of-Plane pattern (3 adjacent H atoms).

Nuclear Magnetic Resonance (NMR)

Methodology:
e Solvent: DMSO-

is required due to the solubility of the hydrochloride salt.

o Reference: TMS (0.00 ppm).
e Coupling:

will couple to both

and
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Proton NMR ( NMR)

The aromatic region (6.5 — 7.5 ppm) is complex due to the superposition of proton-proton (

) and proton-fluorine (
) couplings.

Representative Data (400 MHz, DMSO-

):
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Shift (

» Ppm)

Integration

Multiplicity

Assignment

Coupling
Logic (

values
approx.)

10.20 - 10.50

3H

Broad Singlet

Exchangeable
hydrazinium
protons.
Broadened by
guadrupole
relaxation of N

and exchange.

8.00 - 8.50

1H

Broad Singlet

Secondary
amine proton
(often merged
with

).

7.25-7.35

1H

Multiplet (dt)

H-5

Meta to F.
Coupled to H-4,
H-6 (

)and F (

Hz).

6.80 - 6.95

3H

Multiplet

H-2, H-4, H-6

Overlapping
signals. The H-2
(ortho to F and
N) often appears
as a doublet of

triplets.

Expert Insight: The proton at position 2 (isolated between the hydrazine and fluorine) typically

shows a distinct pattern due to strong coupling to Fluorine (

Hz) and weak coupling to H-4/H-6.
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Carbon-13 NMR ( NMR)

The

spectrum is the most definitive tool for structural validation because the Carbon-Fluorine

coupling constants (

) provide a "ruler" to map the distance of each carbon from the fluorine atom.

Representative Data (100 MHz, DMSO-

):
Shift ( Multiplicity ( Carbon
Assi ¢ Structural Logic
ssignmen

, ppM) ) <

Doublet ( Direct attachment to
163.5 C-3(C-F) Fluorine. Largest

) coupling.

Doublet ( Ipso to hydrazine.
150.1 C-1(C-N) Deshielded by N,

) coupled to meta F.

Doublet ( Meta to F. Typical
131.2 C-5 , _

) aromatic CH shift.

Doublet ( Para to F. Smallest
109.8 C-6 )

) coupling.

Doublet ( Ortho to F. Shielded
106.5 C-4

) by resonance.

Doublet ( Ortho to F, Ortho to N.
102.3 C-2 Most shielded

) aromatic carbon.

Fluorine-19 NMR ( NMR)
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 Shift:

-110.0 to -113.0 ppm (relative to
).

» Multiplicity: Multiplet (decoupled spectrum will be a singlet).

* Note: The exact shift is pH-dependent. The protonated salt form pulls electron density,
potentially shifting the signal slightly downfield compared to the free base.

Experimental Workflow & Quality Control

To ensure reproducibility, the following workflow is recommended for analytical validation.

Raw Material

(3-Fluorophenylhydrazine HCI)

Solubility Check
(Dissolve in DMSO-d6)

lear Solution

1H & 19F NMR
(Confirm Identity & Purity)

Structure Confirmed

Chloride Content
(AgNO3 Titration)

Stoichiometry 1:1

Release for Synthesis
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Figure 2: Quality control workflow for hydrazine salt validation.

Common Impurities

 Aniline Derivative: 3-Fluoroaniline (Starting material or degradation product). Detected by
MS (m/z 111) and lack of hydrazine N-H signals.

e Regioisomers: 2-Fluoro or 4-Fluorophenylhydrazine. Distinguishable by

NMR coupling patterns (Para isomer has symmetric signals; Meta is asymmetric).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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